![molecular formula C20H26O4S2 B14384593 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] CAS No. 88660-96-2](/img/structure/B14384593.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]: is an organic compound characterized by the presence of two phenolic groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-(hydroxymethyl)-4-(propan-2-yl)phenol.
Formation of Disulfide Bond: The phenolic compound is then subjected to oxidative coupling to form the disulfide bond. Common oxidizing agents used in this step include iodine or hydrogen peroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods:
In industrial settings, the production of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or dithiothreitol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Esters, ethers.
科学的研究の応用
Chemistry:
Antioxidant Research: The compound’s antioxidant properties make it a valuable subject in studies related to oxidative stress and free radical scavenging.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it relevant in biochemical research.
Cellular Studies: Its effects on cellular processes, such as apoptosis and cell signaling, are of interest in biological research.
Medicine:
Drug Development: The compound’s antioxidant and enzyme-inhibiting properties make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress.
Industry:
Polymer Stabilization: It can be used as an additive in polymers to enhance their stability and resistance to degradation.
Cosmetics: The compound’s antioxidant properties make it a potential ingredient in cosmetic formulations.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] involves its ability to scavenge free radicals and inhibit oxidative processes. The disulfide bond plays a crucial role in its antioxidant activity, allowing it to neutralize reactive oxygen species. Additionally, the phenolic hydroxyl groups can donate hydrogen atoms to stabilize free radicals.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, reducing oxidative damage in cells.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
類似化合物との比較
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol]: Similar structure with different alkyl substituents.
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2-methylbutan-2-yl)phenol]: Another analog with varying alkyl groups.
Uniqueness:
Alkyl Substituents: The presence of propan-2-yl groups in 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] provides unique steric and electronic properties, influencing its reactivity and stability.
Antioxidant Activity: The specific arrangement of hydroxymethyl and disulfide groups contributes to its potent antioxidant activity, distinguishing it from other similar compounds.
特性
CAS番号 |
88660-96-2 |
|---|---|
分子式 |
C20H26O4S2 |
分子量 |
394.6 g/mol |
IUPAC名 |
2-[[2-hydroxy-3-(hydroxymethyl)-5-propan-2-ylphenyl]disulfanyl]-6-(hydroxymethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O4S2/c1-11(2)13-5-15(9-21)19(23)17(7-13)25-26-18-8-14(12(3)4)6-16(10-22)20(18)24/h5-8,11-12,21-24H,9-10H2,1-4H3 |
InChIキー |
ORDSXJVIIFQNRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)C(C)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


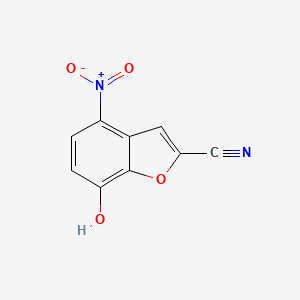

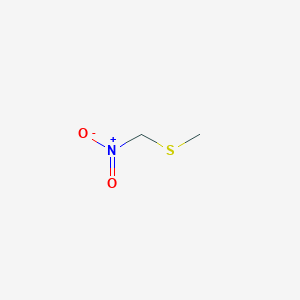
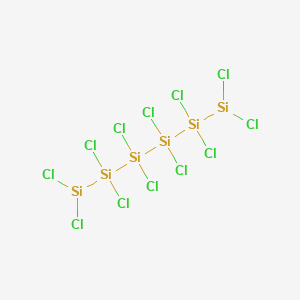
![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
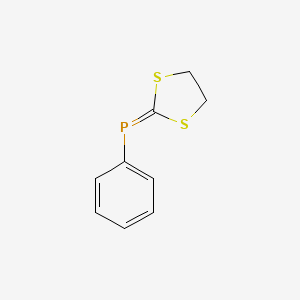
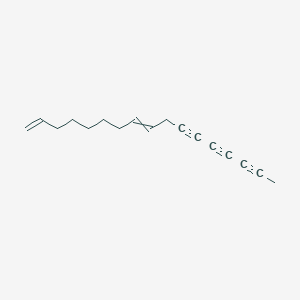

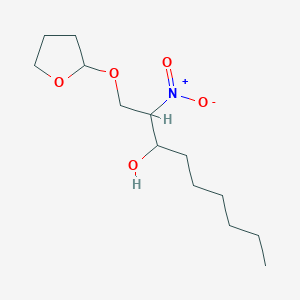
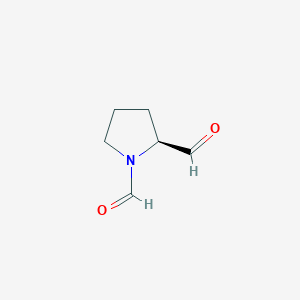

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)

